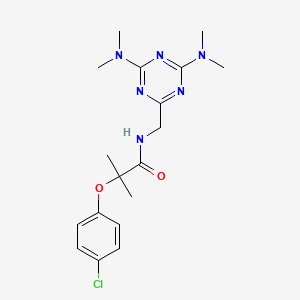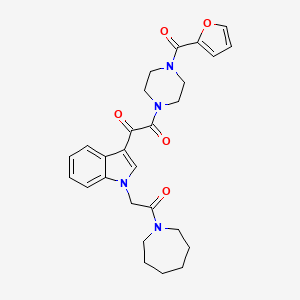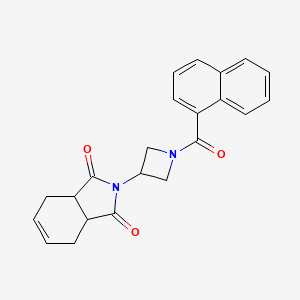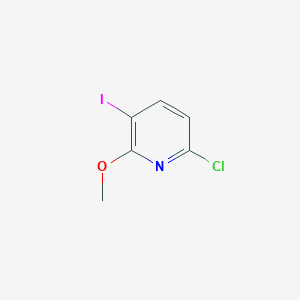
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a urea-based compound that has been synthesized using various methods, and its potential applications in the field of medicine and biotechnology have been extensively studied.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Nonpeptidic Agonist Discovery : The discovery of nonpeptidic agonists for GPR14/urotensin-II receptor highlights the role of related compounds in developing new therapeutic agents. Such compounds serve as valuable pharmacological research tools and potential drug leads due to their selectivity and drug-like properties (Croston et al., 2002).
Alzheimer's Disease Research : Synthesis of N-substituted derivatives of related compounds for evaluating new drug candidates for Alzheimer’s disease underlines the importance of these chemicals in addressing neurodegenerative disorders (Rehman et al., 2018).
Material Science Applications
- Optoelectronic Device Fabrication : A novel chalcone derivative's electrooptic properties, including high second and third harmonic generation values, suggest potential applications in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Biochemical Applications
- Enzyme Inhibition for Therapeutic Use : The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity demonstrate the use of similar compounds in developing treatments for diseases like Alzheimer’s (Vidaluc et al., 1995).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : The study on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions provides a foundation for similar compounds' application in industrial corrosion protection (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3S/c1-16-14-17(2)22(18(3)15-16)31(29,30)27-13-5-4-6-21(27)11-12-25-23(28)26-20-9-7-19(24)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLUVZVXGLZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2531945.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2531955.png)
![Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)







![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chloropropanamide](/img/structure/B2531968.png)